molecular formula C23H24N2O4S2 B6560357 3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946260-15-7

3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B6560357
CAS No.: 946260-15-7
M. Wt: 456.6 g/mol
InChI Key: UCBTYBAJXWALMK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.11774960 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-20-10-6-17(7-11-20)8-13-22(26)24-19-9-12-21-18(16-19)4-2-14-25(21)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBTYBAJXWALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Molecular Formula and Weight

  • Molecular Formula : C21H22N2O4S2
  • Molecular Weight : 430.55 g/mol

Structural Features

The compound features:

  • A methoxyphenyl group, which enhances lipophilicity and may improve bioavailability.
  • A thiophene-2-sulfonyl moiety, known for its role in enhancing biological activity through interactions with various biological targets.
  • A tetrahydroquinoline structure, which is often associated with a range of pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the tetrahydroquinoline scaffold have shown effectiveness against various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7) .

Case Study: Antiproliferative Activity

A study demonstrated that related compounds exhibited antiproliferative effects with IC50 values in the low micromolar range against PC-3 cells. The mechanism involved inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Antimicrobial Activity

Compounds featuring thiophene and sulfonamide groups are noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example:

  • MIC values against Staphylococcus aureus and Escherichia coli were reported to be as low as 3.125 mg/mL for structurally similar compounds .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interacting with receptors to modulate signaling pathways related to cell growth and apoptosis.

Similar Compounds

Compound NameBiological ActivityReference
N-(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-1,2,3,4-tetrahydroisoquinolineAnticancer, HDAC inhibition
1,3,4-Thiadiazole derivativesAntimicrobial, anticancer

The unique combination of functional groups in this compound distinguishes it from other compounds. The presence of both methoxy and thiophene groups enhances its potential as a therapeutic agent.

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